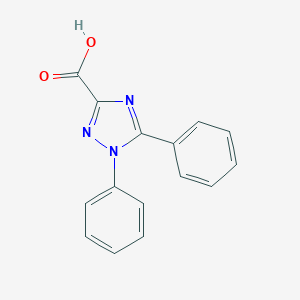

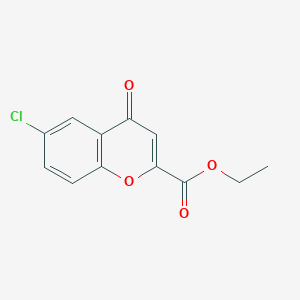

![molecular formula C14H10O3 B186913 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone CAS No. 352553-09-4](/img/structure/B186913.png)

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

Descripción general

Descripción

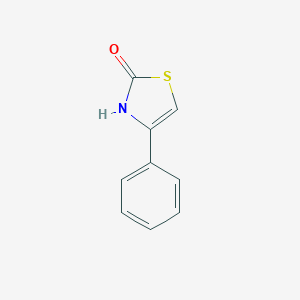

“1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” is a chemical compound with the molecular formula C14H10O3 . It has a molecular weight of 226.23 g/mol . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring attached to a naphthalene structure with a hydroxy group . The InChI code for this compound is 1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 226.23 g/mol . It has a topological polar surface area of 50.4 Ų . The compound is solid at room temperature .

Aplicaciones Científicas De Investigación

Photoinduced Oxidative Annulation :

- The compound is involved in a photoinduced oxidative annulation process, which is an oxidant and transition-metal-free method. This process yields highly functionalized polyheterocyclic compounds, demonstrating the compound's role in synthesizing complex molecular structures (Zhang et al., 2017).

Natural Occurrence and Derivatives :

- Studies on the stem barks of Newbouldia laevis revealed the presence of derivatives of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone. This highlights its natural occurrence and the potential for discovering novel compounds in nature (Gormann et al., 2003).

Synthetic Transformations :

- The compound has been synthesized through reactions involving tertiary enaminoketones and p-naphthoquinone. This suggests its importance in chemical synthesis and the exploration of new chemical transformations (Mukhanova et al., 1998).

Antimicrobial Activity :

- Compounds related to this compound have been tested for antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Kırılmış et al., 2009).

Photochromic Properties :

- Research into the synthesis and properties of fulgides based on naphtho[1,2-b]furan indicates its application in photochromic materials, which are useful in optical data storage and molecular switches (Balenko et al., 2006).

DNA Topoisomerases Inhibition :

- New benzofurans, including derivatives of this compound, have shown inhibitory activities against DNA topoisomerases I and II. This suggests potential applications in the field of cancer research and therapy (Lee et al., 2007).

Isofuranonaphthoquinone Derivatives :

- Isofuranonaphthoquinone derivatives, related to the compound , have been isolated from the lichen Arthonia cinnabarina. This underscores its relevance in natural products chemistry and potential pharmacological applications (Yamamoto et al., 2002).

Mecanismo De Acción

Target of Action

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

The compound acts as a COX-2 inhibitor . By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

By inhibiting COX-2, this compound affects the arachidonic acid pathway . This pathway is crucial for the synthesis of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. The reduction in prostaglandin levels leads to decreased inflammation and pain, while also potentially affecting other physiological processes regulated by these molecules .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : Metabolites are excreted via the kidneys. The compound’s half-life and bioavailability are influenced by its metabolic rate .

Result of Action

At the molecular level, the inhibition of COX-2 leads to a reduction in prostaglandin synthesis . This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation, thereby mitigating tissue damage and promoting healing .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

- Presence of other substances : The presence of other drugs or dietary components can affect its absorption and metabolism, potentially altering its efficacy .

: Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor : Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives : This compound - ChemSpider

Propiedades

IUPAC Name |

1-(5-hydroxybenzo[g][1]benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMLGCDOZHERKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366039 | |

| Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352553-09-4 | |

| Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

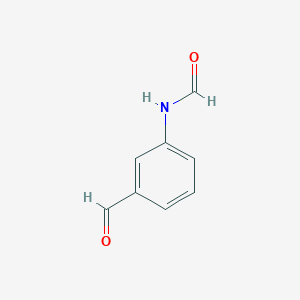

![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

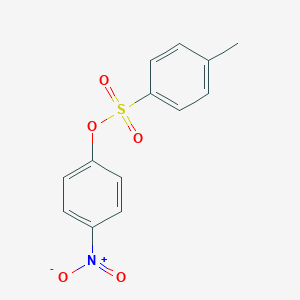

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

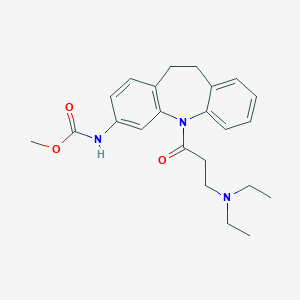

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)